molecular formula C11H17N3O3 B8410292 6-Amino-2-methoxy-4-(4-acetoxybutyl)pyrimidine

6-Amino-2-methoxy-4-(4-acetoxybutyl)pyrimidine

Cat. No. B8410292
M. Wt: 239.27 g/mol
InChI Key: BYWULZFICYVLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06777420B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 8.2 g, 205 mmol) was added to a mixture of 6-amino-2-methoxy-4-pyrimidone (24.0 g, 170 mmol) in DMF at 0° C. After 0.5 hours, lithium bromide (19.2 g, 221 mmol) was added to the mixture and stirred for 0.5 hours at room temperature. The temperature was slowly increased to 70° C., and a solution of 4-bromobutyl acetate (50 g, 256 mmol) in DMF was added dropwise to the reaction mixture. The mixture was stirred at 70° C. for 3 hours. After cooling to room temperature, the solvent was removed in vacuo. The residue was purified by chromatography on silica gel using CHCl3/MeOH (1-5%) as eluent to give first 6.5 g (15%) of 6-amino-2-methoxy-4-(4-acetoxybutyl)pyrimidine as a white solid followed by 23.4 g (yield 54%) of 6-amino-2-methoxy-3-(4-acetoxybutyl)-4-pyrimidone as a white solid.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[N:9]=[C:8]([O:10][CH3:11])[NH:7][C:6](=O)[CH:5]=1.[Br-].[Li+].[C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22]Br)(=[O:17])[CH3:16]>CN(C=O)C>[NH2:3][C:4]1[N:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH2:22][CH2:21][CH2:20][CH2:19][O:18][C:15](=[O:17])[CH3:16])[CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
24 g
Type
reactant
Smiles
NC1=CC(NC(=N1)OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
[Br-].[Li+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OCCCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly increased to 70° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=CC(=NC(=N1)OC)CCCCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.